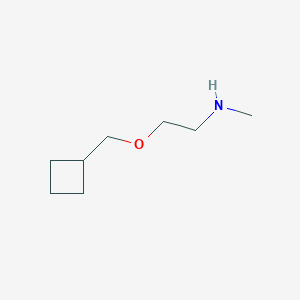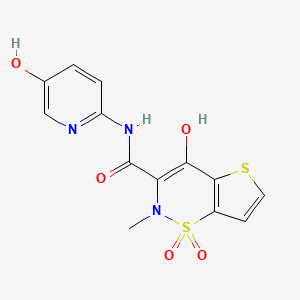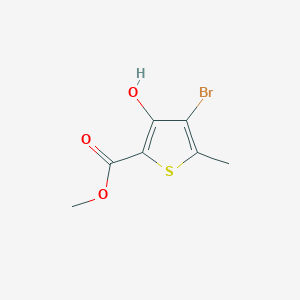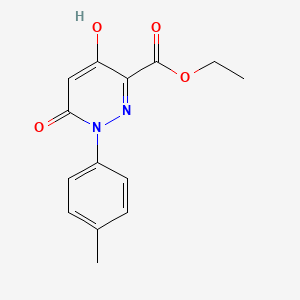 2-(Ciclobutilmetoxi)etilamina CAS No. 883523-55-5"
>
2-(Ciclobutilmetoxi)etilamina CAS No. 883523-55-5"
>
2-(Ciclobutilmetoxi)etilamina
Descripción general
Descripción
“2-(Cyclobutylmethoxy)ethylamine” is an organic compound with the CAS Number: 883523-55-5 . It has a molecular weight of 143.23 and its IUPAC name is N-[2-(cyclobutylmethoxy)ethyl]-N-methylamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(Cyclobutylmethoxy)ethylamine” is 1S/C8H17NO/c1-9-5-6-10-7-8-3-2-4-8/h8-9H,2-7H2,1H3 . This indicates that the molecule consists of a cyclobutyl group, a methoxy group, and an ethyl group attached to a nitrogen atom.Physical And Chemical Properties Analysis
“2-(Cyclobutylmethoxy)ethylamine” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
He realizado una búsqueda de las aplicaciones de investigación científica de “2-(Ciclobutilmetoxi)etilamina”, pero desafortunadamente, no parece haber información detallada disponible fácilmente sobre aplicaciones específicas para este compuesto en el dominio público. Esto podría deberse a la novedad del compuesto o su uso especializado en la investigación.
Safety and Hazards
The safety information for “2-(Cyclobutylmethoxy)ethylamine” includes several hazard statements: H227, H302, H314, H335 . These indicate that the compound is a flammable liquid, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include measures to prevent fire and exposure, and steps to take in case of accidental exposure .
Mecanismo De Acción
The compound’s interaction with its targets could lead to changes in biochemical pathways within the cell, potentially affecting cell function or signaling. The specific pathways affected would depend on the compound’s targets.
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would influence the compound’s bioavailability. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups could influence these properties.
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These could range from changes in gene expression to alterations in cell signaling or metabolism.
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain amines are sensitive to acid and can be protonated, which might affect their activity .
Análisis Bioquímico
Biochemical Properties
2-(Cyclobutylmethoxy)ethylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions, and changes in gene expression. For instance, 2-(Cyclobutylmethoxy)ethylamine has been shown to interact with specific enzymes involved in metabolic pathways, potentially altering their activity and influencing metabolic flux .
Molecular Mechanism
At the molecular level, 2-(Cyclobutylmethoxy)ethylamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, ultimately affecting cellular function. For example, 2-(Cyclobutylmethoxy)ethylamine has been found to inhibit certain enzymes, thereby modulating their activity and influencing metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Cyclobutylmethoxy)ethylamine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Cyclobutylmethoxy)ethylamine remains stable under specific conditions, but its degradation can lead to reduced efficacy over time . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish with prolonged exposure.
Metabolic Pathways
2-(Cyclobutylmethoxy)ethylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of specific enzymes, leading to changes in the production and utilization of metabolites . These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of 2-(Cyclobutylmethoxy)ethylamine within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that 2-(Cyclobutylmethoxy)ethylamine can be efficiently transported across cell membranes, allowing it to reach its target sites within cells . This transport mechanism is crucial for the compound’s efficacy and overall biological activity.
Subcellular Localization
The subcellular localization of 2-(Cyclobutylmethoxy)ethylamine plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy . Understanding the subcellular distribution of 2-(Cyclobutylmethoxy)ethylamine is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(cyclobutylmethoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-5-6-10-7-8-3-2-4-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTBOMGFBSUGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1425342.png)
![Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1425343.png)


![N'-[(E)-(3-chlorophenyl)methylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1425350.png)






